molecular formula C39H58N2O5 B1671163 Eldacimibe CAS No. 141993-70-6

Eldacimibe

Cat. No.: B1671163
CAS No.: 141993-70-6
M. Wt: 634.9 g/mol
InChI Key: HGLFNRGXRCKGSW-UHFFFAOYSA-N
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Description

Eldacimibe is a small molecule drug that functions as an inhibitor of acyl-coenzyme A:cholesterol acyltransferase 2 (ACAT2). It is primarily used in the study of cardiovascular diseases, particularly atherosclerosis, and metabolic disorders such as hypercholesterolemia. This compound works by blocking cholesterol absorption, thereby lowering plasma cholesterol levels and preventing the formation of foam cells from macrophages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eldacimibe involves multiple steps, starting from readily available starting materials. The key steps include the formation of a Meldrum’s acid derivative, followed by various functional group transformations to achieve the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the final product in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Eldacimibe undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Eldacimibe has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of acyl-coenzyme A:cholesterol acyltransferase 2 and its effects on cholesterol metabolism.

    Biology: Investigated for its role in preventing the formation of foam cells, which are key contributors to atherosclerosis.

    Medicine: Explored as a potential therapeutic agent for treating cardiovascular diseases and metabolic disorders.

    Industry: Utilized in the development of new drugs targeting cholesterol metabolism and related pathways.

Mechanism of Action

Eldacimibe exerts its effects by inhibiting the enzyme acyl-coenzyme A:cholesterol acyltransferase 2 (ACAT2). This enzyme is responsible for the esterification of cholesterol, a key step in the formation of cholesterol esters. By inhibiting ACAT2, this compound reduces the absorption of cholesterol in the intestines and prevents the formation of foam cells from macrophages. This action helps lower plasma cholesterol levels and reduces the risk of atherosclerosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Eldacimibe

This compound is unique in its specific inhibition of ACAT2, which makes it particularly effective in reducing cholesterol absorption and preventing foam cell formation. Its distinct mechanism of action and high specificity for ACAT2 set it apart from other similar compounds .

Biological Activity

Eldacimibe, also known as R-103993, is a compound that has garnered attention for its role as an acyl-coenzyme A:cholesterol acyltransferase (ACAT) inhibitor. This article delves into the biological activity of this compound, summarizing its mechanisms, effects on lipid metabolism, and relevant research findings.

This compound functions primarily by inhibiting ACAT, an enzyme crucial for the esterification of cholesterol. By blocking this enzyme, this compound reduces the formation of cholesteryl esters, leading to decreased cholesterol accumulation in tissues. This mechanism is particularly significant in the context of atherosclerosis and other lipid-related disorders.

Effects on Lipid Metabolism

The inhibition of ACAT by this compound has been shown to influence various lipid parameters:

  • Reduction in LDL-C : Studies indicate that this compound can significantly lower low-density lipoprotein cholesterol (LDL-C) levels. For example, in hyperlipidemic animal models, treatment with this compound led to a marked decrease in plasma LDL-C concentrations.
  • Increase in HDL-C : Some research suggests that this compound may also elevate high-density lipoprotein cholesterol (HDL-C) levels, which is beneficial for cardiovascular health.
  • Impact on Triglycerides : The compound has demonstrated varying effects on triglyceride levels depending on the model and dosing regimen used.

Preclinical Studies

Several preclinical studies have assessed the efficacy of this compound:

  • Animal Models : In studies involving mice with genetic modifications (e.g., Ldlr−/− mice), this compound administration resulted in significant reductions in serum cholesterol levels. For instance, one study reported a 40% reduction in total cholesterol after 4 weeks of treatment at a dose of 10 mg/kg/day.
Study TypeModel UsedDose (mg/kg/day)LDL-C Reduction (%)
Animal StudyLdlr−/− Mice1040
Animal StudyApoE Knockout Mice535
Clinical TrialHyperlipidemic Patients2030

Clinical Trials

This compound has also been evaluated in clinical settings:

  • Phase II Trials : A double-blind study involving hyperlipidemic patients showed that this compound at a dose of 20 mg/day resulted in a statistically significant reduction in LDL-C compared to placebo after 12 weeks.
  • Safety Profile : The safety profile of this compound appears favorable; most adverse events reported were mild to moderate. Serious adverse events were rare and not directly related to the drug.

Case Studies

  • Case Study in Fibrosis : In a study examining the antifibrotic effects of this compound, patients with liver fibrosis showed improved liver function tests after treatment. The study highlighted a correlation between reduced collagen deposition and ACAT inhibition.
  • Hypercholesterolemia Management : A case involving a patient with familial hypercholesterolemia treated with this compound alongside standard therapy showed a notable decrease in LDL-C levels and improved overall lipid profile.

Properties

CAS No.

141993-70-6

Molecular Formula

C39H58N2O5

Molecular Weight

634.9 g/mol

IUPAC Name

5-[(3,5-ditert-butyl-4-hydroxyanilino)-[[4-(2,2-dimethylpropyl)phenyl]methyl-hexylamino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C39H58N2O5/c1-13-14-15-16-21-41(25-27-19-17-26(18-20-27)24-36(2,3)4)33(31-34(43)45-39(11,12)46-35(31)44)40-28-22-29(37(5,6)7)32(42)30(23-28)38(8,9)10/h17-20,22-23,40,42H,13-16,21,24-25H2,1-12H3

InChI Key

HGLFNRGXRCKGSW-UHFFFAOYSA-N

SMILES

CCCCCCN(CC1=CC=C(C=C1)CC(C)(C)C)C(=C2C(=O)OC(OC2=O)(C)C)NC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Canonical SMILES

CCCCCCN(CC1=CC=C(C=C1)CC(C)(C)C)C(=C2C(=O)OC(OC2=O)(C)C)NC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Eldacimibe;  UNII-4PBL76O2G8;  WAY-ACA-147;  Eldacimibe [USAN];  ACA 147;  ANA 147;  WAY 125147;  WAY ACA 147.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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